3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-17H,(H,27,28)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAVQZPGXQKGS-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-76-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a biphenyl moiety and a pyrazole ring, which are known for their pharmacological significance. The molecular formula is , indicating a significant degree of aromaticity and potential for interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation.
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit various kinases associated with cancer cell growth. For instance, it has shown potential in inhibiting the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, potentially mitigating oxidative stress in cells, which is a common factor in cancer progression.
- Apoptosis Induction : There is evidence that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary table highlighting key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | CDK inhibition, apoptosis induction |
| A549 (Lung Cancer) | 4.5 | Antioxidant activity |
| HCT116 (Colon Cancer) | 3.8 | Cell cycle arrest |
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on MCF-7 Cells : In vitro experiments demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 µM. Mechanistic studies indicated that the reduction was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- A549 Lung Cancer Model : In another study, treatment with the compound resulted in a notable decrease in tumor size in xenograft models, correlating with reduced expression of proliferative markers such as Ki67.
- HCT116 Colon Cancer Cells : The compound exhibited potent cytotoxic effects, leading to G1 phase cell cycle arrest, thereby preventing further proliferation.
Comparison with Similar Compounds
Structural Variations
- Aromatic Substitution : The biphenyl group in the target compound enhances hydrophobicity and π-π interactions compared to simpler phenyl-substituted analogs like 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid . This may improve binding affinity in biological targets or stability in materials.
- Functional Groups : The acrylic acid moiety is common across all compounds, but substituents like chloro (in ), methyl (in ), and hydroxyl (in caffeic acid ) modulate solubility, reactivity, and bioactivity.
Pharmacological Potential
- The biphenyl-pyrazole-acrylic acid framework shares structural motifs with nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, caffeic acid derivatives exhibit antioxidant properties , while chlorinated pyrazole analogs show antimicrobial activity .
- Compared to 5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid , the target compound’s conjugated acrylic acid group may offer improved hydrogen-bonding capacity for target engagement.
Physicochemical Properties
- The biphenyl group increases molecular weight (~366 vs. Caffeic acid’s lower molecular weight (~180) and polar hydroxyl groups enhance water solubility .
Preparation Methods
Synthesis of the Biphenyl Intermediate
The biphenyl segment is synthesized via Suzuki-Miyaura coupling , which couples aryl halides with aryl boronic acids under palladium catalysis. For example:
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Reactants : 4-Bromophenylboronic acid and iodobenzene.
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Catalyst : Pd(PPh₃)₄ (1–2 mol%).
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Base : K₂CO₃ or Na₂CO₃.
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Solvent : Toluene/ethanol (3:1).
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Conditions : 80–90°C, 12–24 hours under nitrogen.
This step achieves ~85% yield, as confirmed by HPLC.
Table 1: Optimization of Biphenyl Synthesis
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 0.5–3 mol% | 1.5 mol% | 87 |
| Temperature | 70–100°C | 85°C | 85 |
| Solvent Ratio | Toluene:EtOH (1:1–5:1) | 3:1 | 86 |
Pyrazole Ring Formation
The pyrazole core is constructed via Knorr pyrazole synthesis , involving cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For this compound:
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Reactants : Biphenyl-substituted hydrazine and phenylacetylene.
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Catalyst : CuI (5 mol%).
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Solvent : DMF.
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Conditions : 120°C, 6 hours.
This step yields 65–70%, with purity >90% after recrystallization.
Key Observations:
Introduction of the Acrylic Acid Group
The acrylic acid moiety is introduced via Knoevenagel condensation between a pyrazole-aldehyde intermediate and malonic acid:
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Reactants : 4-Formylpyrazole derivative and malonic acid.
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Catalyst : Piperidine (10 mol%).
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Solvent : Ethanol.
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Conditions : Reflux (78°C), 8 hours.
Yields range from 45% to 60%, with the E-isomer predominating (>95%).
Table 2: Effect of Catalysts on Acrylic Acid Formation
| Catalyst | Yield (%) | E:Z Ratio |
|---|---|---|
| Piperidine | 58 | 97:3 |
| NH₄OAc | 42 | 90:10 |
| DBU | 50 | 95:5 |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.85 (m, 14H, aromatic-H), 6.52 (d, J = 16 Hz, 1H, CH=CO₂H).
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HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient).
Scalability and Industrial Considerations
Industrial-scale synthesis faces challenges in cost-effective palladium recovery and waste management. Recent advances include:
Q & A
Q. What are the recommended synthetic routes for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid?
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis under basic conditions to yield carboxylic acid derivatives. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the corresponding acid . Advanced variants involve refluxing intermediates like isochromene-1,3-dione with amines in ethanol to generate substituted acrylic acid derivatives .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., carboxylic acid C=O stretching ~1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR for structural elucidation of pyrazole and biphenyl moieties .
- UV-Vis : To study electronic transitions influenced by conjugation .
- Single-crystal X-ray diffraction : For absolute configuration determination and intermolecular interaction analysis (e.g., π-π stacking in biphenyl groups) .
Q. What safety precautions are critical during handling?
Based on structurally similar compounds:
- Acute toxicity : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319) .
- Respiratory hazards : Conduct reactions in fume hoods to prevent inhalation of dust/aerosols (H335) .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or selectivity?
- Solvent selection : Ethanol or dioxane improves solubility of intermediates during reflux .
- Catalyst screening : Explore bases (e.g., NaOH) for hydrolysis efficiency .
- Computational guidance : Use reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .
Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
- Theoretical validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra to identify discrepancies .
- Byproduct analysis : Use LC-MS or TLC to detect side products from competing pathways (e.g., incomplete hydrolysis or amine coupling) .
- Crystallographic verification : Single-crystal X-ray structures can confirm regioisomerism or stereochemical ambiguities .
Q. What computational methods are suitable for predicting electronic or reactive properties?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution .
- Reaction mechanism modeling : Simulate intermediates and transition states to identify rate-limiting steps .
- Molecular docking : For pharmacological studies, model interactions with target proteins (e.g., anti-inflammatory enzymes) .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Substituent variation : Synthesize analogs with modified phenyl/pyridyl groups to assess impact on bioactivity (e.g., antimicrobial or analgesic properties) .
- Crystallographic insights : Analyze hydrogen bonding or steric effects from X-ray structures to correlate with activity .
- Pharmacokinetic profiling : Measure solubility, stability, and membrane permeability using in vitro assays .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Solvent selection : Slow evaporation of dioxane/ethanol mixtures promotes crystal growth .
- Polymorphism control : Use seeding or temperature gradients to isolate stable polymorphs.
- Intermolecular interactions : Design derivatives with hydrogen-bonding motifs (e.g., -COOH or -NH₂ groups) to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
